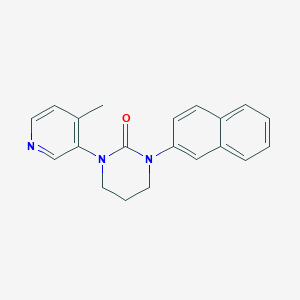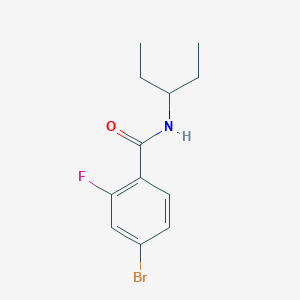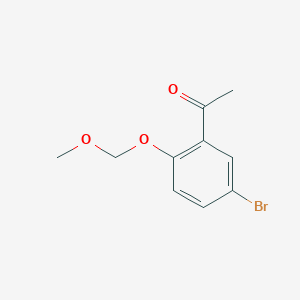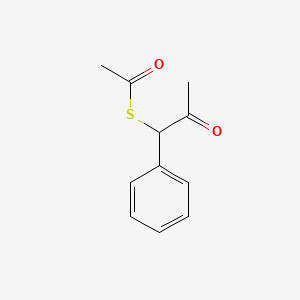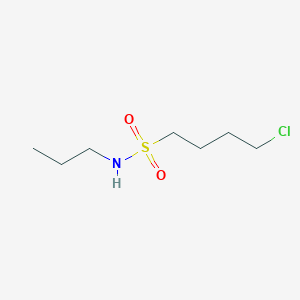
2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of proline derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 3beta position, and a benzyl ester group. This compound is primarily used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group of L-proline is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the fluorine atom: The fluorine atom is introduced at the 3beta position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, dichloromethane.
Reduction: LiAlH4, NaBH4, ethanol, tetrahydrofuran (THF).
Substitution: Amines, thiols, DMF, DMSO.
Major Products Formed
Oxidation: Formation of oxo derivatives or hydroxylated products.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted proline derivatives.
Aplicaciones Científicas De Investigación
2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability and prevents unwanted side reactions during synthesis. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the benzyl ester group facilitates its incorporation into larger molecular frameworks .
Comparación Con Compuestos Similares
Similar Compounds
1-(tert-Butoxycarbonyl)-L-proline benzyl ester: Lacks the fluorine atom, resulting in different reactivity and stability.
3beta-Fluoro-L-proline benzyl ester: Lacks the Boc protecting group, making it less stable during synthesis.
1-(tert-Butoxycarbonyl)-3beta-chloro-L-proline benzyl ester: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Uniqueness
2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate is unique due to the combination of the Boc protecting group, the fluorine atom, and the benzyl ester group. This combination imparts specific chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
330945-21-6 |
|---|---|
Fórmula molecular |
C17H22FNO4 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H22FNO4/c1-17(2,3)23-16(21)19-10-9-13(18)14(19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3/t13-,14-/m0/s1 |
Clave InChI |
QXIXTXHOXKJBGO-KBPBESRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)OCC2=CC=CC=C2)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OCC2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


